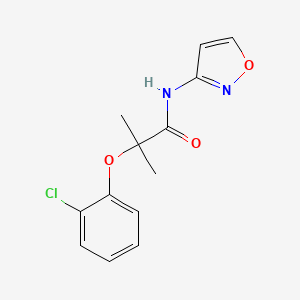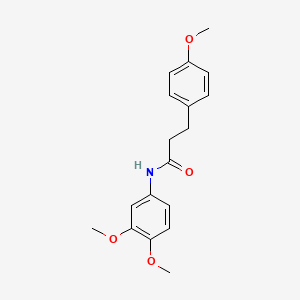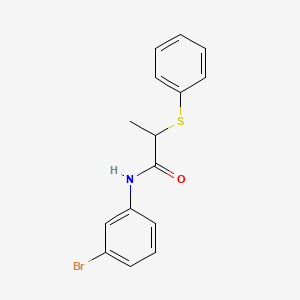![molecular formula C28H30N2O3S B5189786 2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)
2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole, also known as DTBPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole functions as a photoconductive material, which means it can absorb light and convert it into an electrical signal. When this compound is exposed to light, it undergoes a process called photoexcitation, which results in the formation of electron-hole pairs. These electron-hole pairs can then be separated and used to produce an electrical current.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has several advantages for use in lab experiments, including its high thermal stability, good film-forming properties, and excellent electron mobility. However, its synthesis method is complex and requires several steps, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole, including its potential applications in organic electronic devices, such as solar cells, light-emitting diodes, and field-effect transistors. Additionally, further research is needed to understand the mechanism of action of this compound and to explore its potential use in other fields, such as catalysis and sensing.
Conclusion
In conclusion, this compound is a promising material with potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaic devices. Its high thermal stability, good film-forming properties, and excellent electron mobility make it an attractive material for use in these applications. Further research is needed to understand the mechanism of action of this compound and to explore its potential use in other fields.
Métodos De Síntesis
2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3,5-di-tert-butylbenzaldehyde to form the corresponding imine. This imine is then reacted with p-toluenesulfonylhydrazide to form the hydrazone intermediate, which is further reacted with 4-bromobenzene-1-sulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaic devices. This compound exhibits excellent thermal stability, high electron mobility, and good film-forming properties, making it a promising material for use in these applications.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)phenyl]-5-(3,5-ditert-butylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3S/c1-27(2,3)21-16-20(17-22(18-21)28(4,5)6)26-30-29-25(33-26)19-12-14-24(15-13-19)34(31,32)23-10-8-7-9-11-23/h7-18H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJYZCMSVSDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol](/img/structure/B5189714.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)
![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5189733.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B5189740.png)

![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5189760.png)
![5-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5189767.png)
![4-(4-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5189771.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5189775.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isobutyl(methyl)amine](/img/structure/B5189785.png)
![2-(2,4-dichlorophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5189793.png)
![benzyl 2-{[(4-bromo-2-methylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5189801.png)
